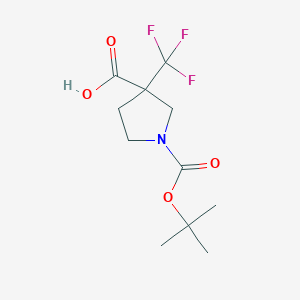
3-Trifluoromethyl-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester
Overview
Description
“3-Trifluoromethyl-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester” is a chemical compound with the CAS Number: 1260780-23-1 . It has a molecular weight of 282.24 . It appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H16F3NO4/c1-9(2,3)19-8(18)15-5-4-10(6-15,7(16)17)11(12,13)14/h4-6H2,1-3H3,(H,16,17)/p-1 . This code provides a standard way to encode the compound’s molecular structure and formula, which is C11H16F3NO4 . Physical And Chemical Properties Analysis
As mentioned earlier, “3-Trifluoromethyl-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester” is a white to yellow solid . It has a molecular weight of 282.24 and is typically stored at room temperature .Scientific Research Applications
Biotechnological Routes Based on Lactic Acid Production from Biomass
Lactic acid, a significant hydroxycarboxylic acid, is commercially produced via the fermentation of sugars in biomass. This process underscores the potential of biotechnological routes to create valuable chemicals, including various acid derivatives through environmentally friendly processes. Such methodologies may align with research into similar compounds like "3-Trifluoromethyl-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester" for green chemistry applications (Gao, Ma, & Xu, 2011).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental persistence and potential for bioaccumulation of polyfluoroalkyl chemicals, due to their widespread industrial and commercial use, pose significant ecological and health concerns. Understanding microbial degradation pathways of such compounds provides valuable insights into mitigating environmental impacts, which could be relevant for the degradation studies of "3-Trifluoromethyl-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester" (Liu & Avendaño, 2013).
Synthesis of N-heterocycles via Sulfinimines
Chiral sulfinamides, particularly tert-butanesulfinamide, have been utilized in the asymmetric synthesis of amines and their derivatives, highlighting the role of chiral auxiliaries in creating diverse N-heterocycles. This review emphasizes the versatility of such methodologies for synthesizing structurally diverse compounds, which might provide a framework for the synthesis of "3-Trifluoromethyl-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester" (Philip et al., 2020).
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry for developing treatments for human diseases. Its saturated nature allows for significant exploration of pharmacophore space, contributing to stereochemistry and three-dimensional coverage. The versatility of pyrrolidine and its derivatives in drug discovery might parallel the research interest in "3-Trifluoromethyl-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester" for novel biologically active compounds (Li Petri et al., 2021).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific measures in case of ingestion or skin contact .
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4/c1-9(2,3)19-8(18)15-5-4-10(6-15,7(16)17)11(12,13)14/h4-6H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGVCLGQCJEPOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Trifluoromethyl-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester | |
CAS RN |
1260780-23-1 | |
| Record name | 1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1454035.png)


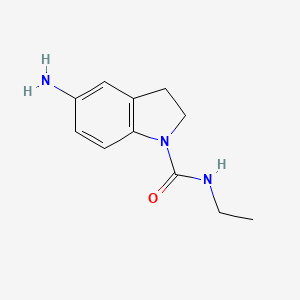

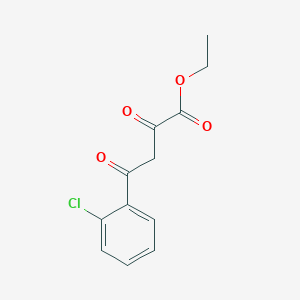
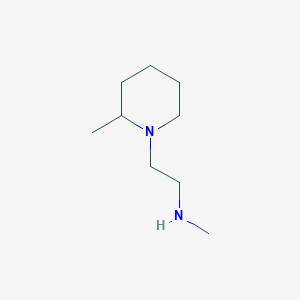
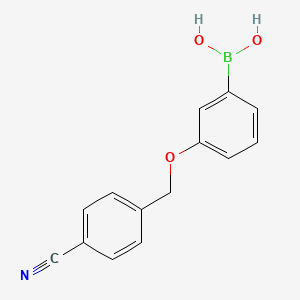

![[5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine](/img/structure/B1454047.png)
![(Prop-2-en-1-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B1454050.png)
amine](/img/structure/B1454052.png)
